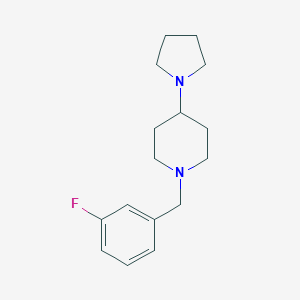
1-(3-Fluorobenzyl)-4-(pyrrolidin-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorobenzyl)-4-(pyrrolidin-1-yl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FPBPP and is a piperidine derivative.
Mécanisme D'action
The mechanism of action of FPBPP involves its binding to the dopamine transporter (DAT) protein. DAT is responsible for the reuptake of dopamine from the synaptic cleft, which is necessary for normal neurotransmission. FPBPP binds to DAT and inhibits its reuptake function, leading to increased levels of dopamine in the synaptic cleft. This increased dopamine level leads to the desired physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPBPP are mainly due to its action on the dopamine transporter. The increased levels of dopamine in the synaptic cleft lead to enhanced neurotransmission, which can have various effects on the body. Some of the effects include increased motivation, improved cognitive function, and reduced anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FPBPP in lab experiments include its high selectivity and potency as a dopamine transporter ligand. FPBPP can be used to study the effects of dopamine on various physiological and biochemical processes. However, the limitations of using FPBPP include its potential toxicity and the need for specialized equipment and protocols for handling and storage.
Orientations Futures
The potential applications of FPBPP in various fields make it an attractive area of research for future studies. Some of the future directions for research on FPBPP include the development of new synthetic methods for its production, the study of its potential therapeutic applications in various neurological disorders, and the investigation of its potential use as a research tool in neuroscience. Additionally, further studies are needed to determine the safety and toxicity of FPBPP and its potential side effects.
Conclusion:
In conclusion, FPBPP is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high selectivity and potency as a dopamine transporter ligand make it an attractive area of research for future studies. While there are limitations to its use in lab experiments, the potential benefits of studying FPBPP make it an important area of research for the scientific community.
Méthodes De Synthèse
FPBPP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-fluorobenzyl chloride with pyrrolidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperidine to form FPBPP. Other methods include the use of different reagents and catalysts.
Applications De Recherche Scientifique
FPBPP has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of FPBPP is in the field of neuroscience. FPBPP has been shown to act as a potent and selective dopamine transporter ligand, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and addiction.
Propriétés
Formule moléculaire |
C16H23FN2 |
|---|---|
Poids moléculaire |
262.37 g/mol |
Nom IUPAC |
1-[(3-fluorophenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C16H23FN2/c17-15-5-3-4-14(12-15)13-18-10-6-16(7-11-18)19-8-1-2-9-19/h3-5,12,16H,1-2,6-11,13H2 |
Clé InChI |
HSEHCQJLPBUHJC-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)F |
SMILES canonique |
C1CCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)



